molecular formula C16H15N3O4 B14397350 N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide CAS No. 88074-40-2

N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide

Cat. No.: B14397350
CAS No.: 88074-40-2
M. Wt: 313.31 g/mol
InChI Key: KFVPSAYXCYQTMK-UHFFFAOYSA-N
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Description

N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide is an organic compound characterized by the presence of phenylcarbamoyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide typically involves the reaction of phenyl isocyanate with acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The phenylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbamoyl oxides, while reduction can produce phenylcarbamoyl amines.

Scientific Research Applications

N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide involves its interaction with specific molecular targets. The phenylcarbamoyl groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]propionamide
  • N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]butyramide

Uniqueness

N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide is unique due to its specific acetamide backbone, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

88074-40-2

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

[acetyl(phenylcarbamoyl)amino] N-phenylcarbamate

InChI

InChI=1S/C16H15N3O4/c1-12(20)19(15(21)17-13-8-4-2-5-9-13)23-16(22)18-14-10-6-3-7-11-14/h2-11H,1H3,(H,17,21)(H,18,22)

InChI Key

KFVPSAYXCYQTMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)NC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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